molecular formula C7H8N4O2 B1267393 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile CAS No. 89128-08-5

3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile

Cat. No. B1267393
CAS RN: 89128-08-5
M. Wt: 180.16 g/mol
InChI Key: DXHSGLFIHQQUIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including "3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile," involves several synthetic pathways. One method includes the hydrolysis of 1-[(1,3-dioxolan-4-yl)methyl]-azoles, Wagner reaction of N-allylazoles, and reaction of glycidol with imidazole or 1,2,4-triazole, leading to various substituted azolylmethyl-1,3-dioxolanes (Talismanov et al., 2021). Another route involves the reduction of trans-urocanic acid to produce essential intermediates for impromidine-type histamine H2 receptor agonists (Sellier et al., 1992).

Molecular Structure Analysis

The molecular structure of "3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile" and similar compounds is characterized by X-ray diffraction, showing distinct features like hydrogen bonds and specific geometric arrangements. For instance, a two-dimensional ZnII coordination framework based on similar imidazole derivatives exhibits a novel polymer structure with a unique topology and strong fluorescence emissions (Chen et al., 2019).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, such as nitration reactions where aromatic compounds are efficiently nitrated using specific reagents like 3-methyl-1-sulfonic acid imidazolium nitrate (Zolfigol et al., 2012). These reactions are crucial for the synthesis of nitroarenes and further chemical modifications.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are essential for understanding the behavior of imidazole derivatives. These properties are determined through various analytical techniques, including IR, elemental analysis, and thermal analysis. The 2D polymer structure of related compounds shows significant hydrogen bonding and other interactions leading to a stable three-dimensional structure in the solid state (Chen et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, potential for substitution reactions, and the ability to form complexes, are crucial for the application of imidazole derivatives in synthesis and material science. For example, the synthesis of copper(II) complexes with imidazole derivatives demonstrates the ability of these compounds to form coordination complexes with metals, affecting their electronic and structural properties (Long et al., 1999).

Scientific Research Applications

1. Synthesis of Functional Molecules

  • Application : Imidazoles are key components to functional molecules used in a variety of everyday applications .
  • Method : The synthesis of substituted imidazoles involves regiocontrolled methods, with an emphasis on the bonds constructed during the formation of the imidazole .
  • Results : The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

2. Therapeutic Potential

  • Application : Imidazole derivatives show a broad range of chemical and biological properties, making them important in the development of new drugs .
  • Method : Various synthetic routes are used to produce imidazole and its derived products .
  • Results : Imidazole derivatives have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

3. Preparation of Nitroimidazole Antibiotics

  • Application : 2-Methylimidazole is used as a raw material for the preparation of nitroimidazole antibiotics, which are useful in combating anaerobic bacterial and parasitic infections .
  • Method : The specific synthetic route is not provided, but it involves the use of 2-Methylimidazole as a starting material .
  • Results : The resulting nitroimidazole antibiotics are effective against anaerobic bacterial and parasitic infections .

4. Epoxy Resin Hardener

  • Application : 2-Methylimidazole is employed as a hardener or accelerator for epoxy resin .
  • Method : The compound is mixed with the epoxy resin to facilitate its curing process .
  • Results : The hardened epoxy resin exhibits improved mechanical properties .

5. Auxiliary Agent for Textile Dyes

  • Application : 2-Methylimidazole is used as an auxiliary agent for textile dyes .
  • Method : The compound is used in the dyeing process to enhance the interaction between the dye and the textile fibers .
  • Results : The use of 2-Methylimidazole results in more vibrant and long-lasting colors on the textiles .

6. Preparation of Nilotinib

  • Application : 3- (4-Methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline, a derivative of imidazole, is used in the preparation of Nilotinib, a drug for the treatment of a variety of leukaemias, including chronic myeloid leukaemia (CML) .
  • Method : The specific synthetic route is not provided, but it involves the use of 3- (4-Methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline as a starting material .
  • Results : The resulting drug, Nilotinib, has shown effectiveness in the treatment of a variety of leukaemias .

7. Production of Di- and Tri-substituted Imidazolones

  • Application : Imidazole is used in the production of di- and tri-substituted imidazolones .
  • Method : The specific synthetic route is not provided, but it involves the use of imidazole as a starting material .
  • Results : The resulting di- and tri-substituted imidazolones have various applications in chemical synthesis .

8. Antitubercular Activities

  • Application : Imidazole derivatives have been screened for in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv .
  • Method : The specific method is not provided, but it involves the use of imidazole derivatives .
  • Results : The imidazole derivatives showed promising antitubercular activities .

properties

IUPAC Name

3-(2-methyl-4-nitroimidazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-6-9-7(11(12)13)5-10(6)4-2-3-8/h5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHSGLFIHQQUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CCC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312964
Record name 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726408
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile

CAS RN

89128-08-5
Record name 89128-08-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Mushtaque, F Avecilla, A Haque, Z Yab… - Journal of Molecular …, 2019 - Elsevier
Two N-substituted 2-methyl-4-/5-nitroimidazole derivatives (3 & 4) have been synthesized by K 2 CO 3 catalyzed reaction between 2-methyl-5-nitro-1H-imidazole (1) or metronidazole (2…
Number of citations: 12 www.sciencedirect.com

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